molecular formula C19H20N6 B12213579 5-benzyl-N-[(2E)-4-methylquinazolin-2(1H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine

5-benzyl-N-[(2E)-4-methylquinazolin-2(1H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine

Cat. No.: B12213579
M. Wt: 332.4 g/mol
InChI Key: WVGUUTOVXGPTTI-UHFFFAOYSA-N
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Description

5-benzyl-N-[(2E)-4-methylquinazolin-2(1H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-[(2E)-4-methylquinazolin-2(1H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline and triazine precursors. The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization. The triazine ring is often prepared by reacting cyanuric chloride with appropriate amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction rates and yields. The use of catalysts, such as nickel or palladium, can also facilitate the formation of the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-[(2E)-4-methylquinazolin-2(1H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

5-benzyl-N-[(2E)-4-methylquinazolin-2(1H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-N-[(2E)-4-methylquinazolin-2(1H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-N-[(2E)-4-methylquinazolin-2(1H)-ylidene]-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine stands out due to its unique combination of quinazoline and triazine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H20N6

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylquinazolin-2-amine

InChI

InChI=1S/C19H20N6/c1-14-16-9-5-6-10-17(16)23-19(22-14)24-18-20-12-25(13-21-18)11-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H2,20,21,22,23,24)

InChI Key

WVGUUTOVXGPTTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NCN(CN3)CC4=CC=CC=C4

Origin of Product

United States

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